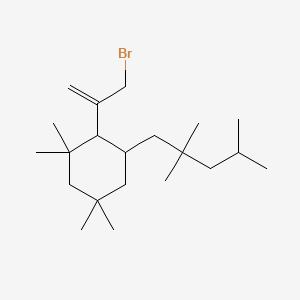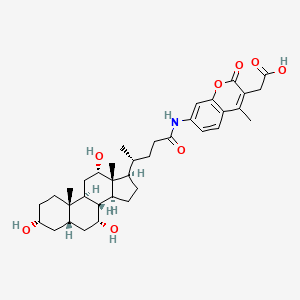
Propionitrile, 3-(2-fluoroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionitrile, 3-(2-fluoroethoxy)- is an organic compound with the molecular formula C5H8FNO. It is a fluorinated nitrile compound known for its high oxidative stability, low volatility, and non-flammability . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionitrile, 3-(2-fluoroethoxy)- can be synthesized through the reaction of 2-fluoroethanol with acrylonitrile. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic substitution reaction . The general reaction scheme is as follows:
CH2=CHCN+FCH2CH2OH→CH3CH2CN+H2O
Industrial Production Methods
Industrial production of propionitrile, 3-(2-fluoroethoxy)- involves the ammoxidation of propanol or propionaldehyde in the presence of a catalyst. This method is efficient and yields high purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Propionitrile, 3-(2-fluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propionitrile, 3-(2-fluoroethoxy)- is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of high-energy density lithium metal batteries as an electrolyte solvent.
Wirkmechanismus
The mechanism of action of propionitrile, 3-(2-fluoroethoxy)- involves its interaction with molecular targets and pathways. The compound’s fluorinated nitrile group is responsible for its high oxidative stability and low volatility, making it an effective solvent in various chemical reactions . The exact molecular targets and pathways are still under investigation, but its unique chemical structure allows it to participate in a wide range of reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionitrile (Ethyl cyanide): A simple aliphatic nitrile with similar solvent properties but lacks the fluorinated ethoxy group.
3-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated nitrile compound with higher oxidative stability and non-flammability.
Uniqueness
Propionitrile, 3-(2-fluoroethoxy)- is unique due to its specific fluorinated ethoxy group, which imparts distinct chemical properties such as high oxidative stability and low volatility. These properties make it particularly useful in applications requiring stable and non-flammable solvents .
Eigenschaften
CAS-Nummer |
353-18-4 |
|---|---|
Molekularformel |
C5H8FNO |
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
3-(2-fluoroethoxy)propanenitrile |
InChI |
InChI=1S/C5H8FNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2 |
InChI-Schlüssel |
NTBYEBVGKXKYSB-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCF)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)
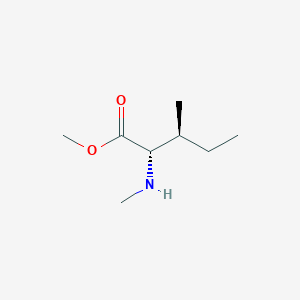

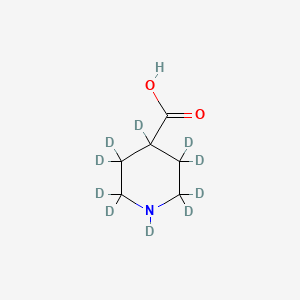
![2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13422971.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
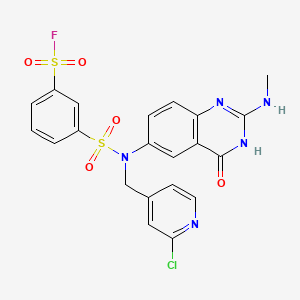


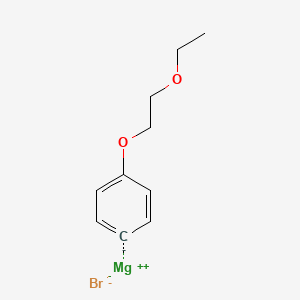
![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
